Cas no 445424-06-6 (Thiophene,2-(2-cyclopropylethynyl)-)

Thiophene,2-(2-cyclopropylethynyl)- Chemical and Physical Properties
Names and Identifiers
-
- Thiophene,2-(2-cyclopropylethynyl)-
- Thiophene, 2-(cyclopropylethynyl)- (9CI)
- SCHEMBL22733835
- MFCD18207385
- 2-Cyclopropylethynyl-thiophene
- 2-Cyclopropylethynyl-thiophene, 97%
- 2-(Cyclopropylethynyl)thiophene
- 2-(2-cyclopropylethynyl)thiophene
- F2167-6436
- 445424-06-6
- AKOS040816901
-
- Inchi: InChI=1S/C9H8S/c1-2-9(10-7-1)6-5-8-3-4-8/h1-2,7-8H,3-4H2
- InChI Key: VLWALQJEXHLIKS-UHFFFAOYSA-N
- SMILES: C1(C#CC2=CC=CS2)CC1
Computed Properties
- Exact Mass: 148.03467143g/mol
- Monoisotopic Mass: 148.03467143g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2Ų
- XLogP3: 2.9
Thiophene,2-(2-cyclopropylethynyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG60776-1g |
Thiophene, 2-(cyclopropylethynyl)- (9CI) |
445424-06-6 | 97% | 1g |
$993.00 | 2024-04-20 | |
abcr | AB570760-1g |
2-Cyclopropylethynyl-thiophene, 97%; . |
445424-06-6 | 97% | 1g |
€1338.30 | 2024-08-02 | |
A2B Chem LLC | AG60776-5g |
Thiophene, 2-(cyclopropylethynyl)- (9CI) |
445424-06-6 | 97% | 5g |
$2523.00 | 2024-04-20 |
Thiophene,2-(2-cyclopropylethynyl)- Related Literature
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Additional information on Thiophene,2-(2-cyclopropylethynyl)-
Thiophene,2-(2-cyclopropylethynyl)- (CAS No. 445424-06-6): A Comprehensive Overview in Modern Chemical Research
Thiophene,2-(2-cyclopropylethynyl)-, identified by its CAS number 445424-06-6, is a significant compound in the realm of organic synthesis and pharmaceutical research. This heterocyclic aromatic compound features a thiophene core appended with a 2-cyclopropylethynyl substituent, making it a versatile building block for various chemical applications. The unique structural attributes of this molecule have garnered considerable attention from researchers exploring novel synthetic pathways and pharmacological applications.
The< strong> thiophene ring, characterized by its sulfur-containing five-membered aromatic structure, is renowned for its stability and reactivity. It serves as a pivotal scaffold in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and π-stacking effects, which are crucial for drug-receptor binding. The introduction of the 2-cyclopropylethynyl group into the thiophene framework introduces additional electronic and steric features that can modulate the compound's biological activity. This modification enhances the molecule's potential as an intermediate in the synthesis of more complex pharmacophores.
In recent years, the< strong> CAS No. 445424-06-6 -labeled compound has been extensively studied for its role in developing novel therapeutic agents. Researchers have leveraged its structural motif to design molecules with enhanced binding affinity and selectivity towards specific biological targets. For instance, derivatives of thiophene,2-(2-cyclopropylethynyl)- have shown promise in inhibiting enzymes involved in inflammatory pathways, making them attractive candidates for treating chronic inflammatory diseases.
The< strong> 2-cyclopropylethynyl substituent plays a critical role in fine-tuning the electronic properties of the thiophene ring. The triple bond in the ethynyl group contributes to significant π-conjugation with the thiophene core, influencing electron distribution and reactivity. This electronic modulation has been exploited to enhance the compound's interaction with biological macromolecules. Additionally, the cyclopropyl group introduces steric hindrance, which can be strategically employed to improve enzyme binding or reduce off-target effects.
Advances in synthetic methodologies have enabled more efficient access to< strong> Thiophene,2-(2-cyclopropylethynyl)- . Modern techniques such as palladium-catalyzed cross-coupling reactions have streamlined the introduction of complex substituents onto the thiophene ring. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the synthesis of diverse derivatives. The accessibility of this compound has spurred further exploration into its pharmacological potential.
The< strong> CAS No. 445424-06-6 -specific compound has also found utility in materials science applications beyond pharmaceuticals. Its aromatic nature and ability to form stable π-stacks make it a candidate for developing organic semiconductors and liquid crystals. Researchers are investigating its incorporation into organic light-emitting diodes (OLEDs) and photovoltaic cells, where its electronic properties could contribute to improved device performance.
In conclusion, Thiophene,2-(2-cyclopropylethynyl)- represents a fascinating molecule with broad applications in chemical synthesis and biomedical research. Its unique structural features offer opportunities for designing innovative therapeutic agents and advanced materials. The ongoing exploration of this< strong> CAS No. 445424-06-6 -labeled compound underscores its significance as a cornerstone in modern chemical research.
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